4-N-(3-bromophenyl)quinazoline-4,7-diamine
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Overview
Description
4-N-(3-bromophenyl)quinazoline-4,7-diamine is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3-bromophenyl)quinazoline-4,7-diamine typically involves the reaction of 3-bromoaniline with 2-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-N-(3-bromophenyl)quinazoline-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
4-N-(3-bromophenyl)quinazoline-4,7-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly as an inhibitor of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-N-(3-bromophenyl)quinazoline-4,7-diamine involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Bromophenyl)amino]quinazoline
- 7-Amino-4-[(phenylmethyl)amino]quinazoline
- 6-Amino-4-[(3-bromophenyl)amino]-7-(methylamino)quinazoline
Uniqueness
4-N-(3-bromophenyl)quinazoline-4,7-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-bromophenyl group enhances its potency as a tyrosine kinase inhibitor, making it a valuable compound in anticancer research .
Properties
Molecular Formula |
C14H11BrN4 |
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Molecular Weight |
315.17 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)quinazoline-4,7-diamine |
InChI |
InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-5-4-10(16)7-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) |
InChI Key |
GHVBIROTJQDRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=CC(=C3)N |
Origin of Product |
United States |
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